acetate CAS No. 402568-10-9](/img/structure/B1304737.png)

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

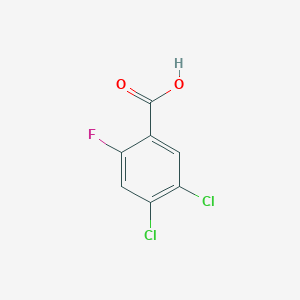

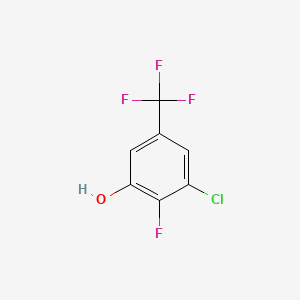

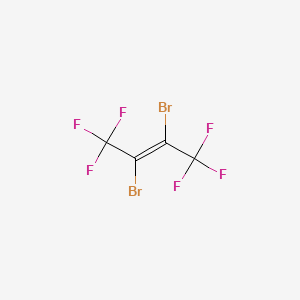

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a chemical compound with the molecular formula C12H8F6O3 and a molecular weight of 314.18 . It is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, a crucial intermediate for the synthesis of the NK-1 receptor antagonists aprepitant, rolapitant, and fosaprepitant, has been reported . The process involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another method involves the use of carbonyl reductase derived from Leifsonia sp. S749 .

Molecular Structure Analysis

The molecular structure of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is represented by the InChI code 1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 .

Chemical Reactions Analysis

In the context of chemical reactions, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Physical And Chemical Properties Analysis

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a liquid at room temperature . It has a molecular weight of 314.18 .

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis

Specific Scientific Field

Applied Microbiology and Biotechnology

Summary of the Application

The compound is used in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, a crucial intermediate for the synthesis of Aprepitant .

Methods of Application or Experimental Procedures

The asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Results or Outcomes

The established efficient bioreduction system contained 50 mM of 3,5-bis(trifluoromethyl) acetophenone and 60 g l −1 of resting cells, employing ethanol (6.0 %, v / v) and glycerol (0.5 %, v / v) as dual cosubstrate. The bioreduction was performed in distilled water medium, at 30 °C and 200 rpm. Under the above conditions, a best yield of 93.4 % was obtained .

Production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol

Summary of the Application

The compound is used in the production of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, a crucial chiral intermediate for the synthesis of the NK-1 receptor antagonists aprepitant, rolapitant and fosaprepitant .

Methods of Application or Experimental Procedures

The carbonyl reductase KR01 from Leifsonia sp. S749 could convert 3′,5 ′-bis(trifluoromethyl) acetophenone (3,5-BTAP) into ®-3,5-BTPE with excellent activity and enantioselectivity .

Results or Outcomes

600 g/L 3,5-BTAP was bioreduced to ®-3,5-BTPE (> 99.9% enantiomeric excess) by the recombinant Escherichia coli/pET-28a (+)-KR01 whole cells, with a 98.3% conversion and 59 g/L/h productivity under the optimized reaction conditions .

Catalyst for Organic Transformations

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound is used as a catalyst in organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Methods of Application or Experimental Procedures

The compound is used as a catalyst in various organic transformations. The specific procedures and parameters would depend on the particular transformation being carried out .

Results or Outcomes

The use of this compound as a catalyst has been found to promote various organic transformations effectively .

Production of Lipid-Lowering Agent

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound is used in the production of a lipid-lowering agent, which is capable of reducing the amount of PCSK9 protein and increasing the amount of low-density lipoprotein-receptor .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used to produce the lipid-lowering agent .

Results or Outcomes

The use of this compound in the production of a lipid-lowering agent has been found to be effective .

Safety And Hazards

The safety information for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment and face protection, and should not be inhaled or ingested .

Propiedades

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKKCCACHYBHRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378983 |

Source

|

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate | |

CAS RN |

402568-10-9 |

Source

|

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)